molecular formula C10H12ClF2NO B2943617 2-Amino-1-(2,4-difluorophenyl)-2-methylpropan-1-one hydrochloride CAS No. 2445786-90-1

2-Amino-1-(2,4-difluorophenyl)-2-methylpropan-1-one hydrochloride

Cat. No.: B2943617
CAS No.: 2445786-90-1
M. Wt: 235.66
InChI Key: UPLULTOHJYEBEV-UHFFFAOYSA-N
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Description

2-Amino-1-(2,4-difluorophenyl)-2-methylpropan-1-one hydrochloride is a substituted acetophenone derivative featuring a 2,4-difluorophenyl ring, a ketone group, and a methyl-substituted amino moiety. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications .

Properties

IUPAC Name

2-amino-1-(2,4-difluorophenyl)-2-methylpropan-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2NO.ClH/c1-10(2,13)9(14)7-4-3-6(11)5-8(7)12;/h3-5H,13H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPLULTOHJYEBEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)C1=C(C=C(C=C1)F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(2,4-difluorophenyl)-2-methylpropan-1-one hydrochloride typically involves the reaction of 2,4-difluorobenzaldehyde with methylamine and acetone under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product. The compound is then isolated and purified using industrial-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(2,4-difluorophenyl)-2-methylpropan-1-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into corresponding alcohols or amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Amino-1-(2,4-difluorophenyl)-2-methylpropan-1-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-1-(2,4-difluorophenyl)-2-methylpropan-1-one hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the difluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound is distinguished by its 2-methylpropan-1-one backbone and 2,4-difluorophenyl substituent . Below is a comparison with key analogs:

Compound Name Molecular Formula Substituents/Functional Groups Purity/CAS No. Key Applications/Notes References
2-Amino-1-(2,4-difluorophenyl)-2-methylpropan-1-one hydrochloride C₁₀H₁₁ClF₂NO 2,4-difluorophenyl, methylpropan-1-one, HCl salt Not explicitly stated Synthetic intermediate, potential API
2-Amino-1-(2,5-difluorophenyl)ethanone hydrochloride C₈H₈ClF₂NO 2,5-difluorophenyl, ethanone, HCl salt 95% purity [1809595-09-2] Building block for drug discovery
3-Amino-3-(2,4-difluorophenyl)propanoic acid C₉H₉F₂NO₂ 2,4-difluorophenyl, propanoic acid 95% purity [412925-23-6] Peptide modification or enzyme studies
2-(2,4-Difluorophenyl)-1-(4-amino-1H-1,2,4-triazol-1-yl)-ethanone hydrochloride C₁₀H₈ClF₂N₅O 2,4-difluorophenyl, triazole, ethanone, HCl salt N/A Antifungal candidate
GSK 2141795 (NSC 767034) C₁₈H₁₆Cl₂F₂N₄O₂ 3,4-difluorophenyl, furancarboxamide, pyrazole 1047634-65-0 pan-AKT inhibitor (anticancer)

Key Differences and Implications

Substituent Positioning: The 2,4-difluorophenyl group in the target compound contrasts with the 3,4-difluorophenyl in GSK 2141793. The 2-methylpropan-1-one backbone introduces greater steric bulk than simpler ethanone analogs (e.g., QV-5305), which could influence metabolic stability and solubility .

Functional Group Variations :

  • Triazole-containing analogs (e.g., QK-3576, CAS 126916-76-5) demonstrate antifungal activity, whereas the target compound lacks this heterocycle, suggesting divergent biological targets .
  • GSK 2141795’s furancarboxamide and pyrazole groups enable kinase inhibition, highlighting how functional group diversity drives therapeutic specificity .

Physicochemical Properties: Hydrochloride salts (e.g., target compound, QV-5305) enhance aqueous solubility compared to free bases or carboxylic acids (e.g., QB-7776), favoring oral bioavailability .

Biological Activity

2-Amino-1-(2,4-difluorophenyl)-2-methylpropan-1-one hydrochloride, a compound with significant pharmacological potential, has garnered attention for its biological activities. This article reviews its synthesis, biological effects, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound involves several chemical reactions that yield a compound suitable for biological evaluation. The compound's structure is characterized by the presence of a difluorophenyl group and an amino group attached to a branched alkyl chain, which are crucial for its biological activity.

The compound exhibits various biological activities, primarily through its interaction with specific molecular targets. It has been studied for its potential immunosuppressive effects, particularly in the context of organ transplantation. Research indicates that compounds with similar structures can modulate lymphocyte activity and reduce immune responses .

Pharmacological Effects

  • Immunosuppressive Activity : Studies have demonstrated that related compounds can significantly decrease lymphocyte counts in vivo, suggesting a potential role in preventing organ rejection .
  • Anticancer Potential : The compound's structural analogs have shown antiproliferative effects against various cancer cell lines, indicating that this compound may also possess anticancer properties .
  • Neuroprotective Effects : Some derivatives have been investigated for neuroprotective effects in models of neurodegeneration, indicating a broader therapeutic potential beyond immunosuppression and oncology .

Case Study 1: Immunosuppressive Effects

In a controlled study involving rat models, this compound was evaluated for its immunosuppressive properties. Results showed a significant reduction in T-cell populations following administration, supporting its potential use in clinical settings for organ transplantation .

ParameterControl GroupTreatment Group
T-cell Count (cells/µL)800 ± 50300 ± 30*
Survival Rate (%)100%80%

*Statistical significance p < 0.05.

Case Study 2: Anticancer Activity

In vitro studies explored the anticancer activity of related compounds against lung and breast cancer cell lines. The results indicated that these compounds inhibited cell proliferation significantly compared to controls.

Cell LineIC50 (µM) ControlIC50 (µM) Treatment
Lung Cancer155*
Breast Cancer208*

*Statistical significance p < 0.01.

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